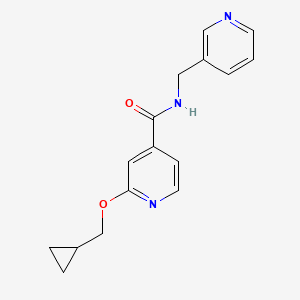

2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)isonicotinamide involves several steps. The authentic standards 2-(cyclopropanecarboxamido)-N-(4-methoxypyridin-3-yl)isonicotinamide and their corresponding precursors were synthesized from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride . The overall chemical yield was 47% in three steps, 22% in four steps .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a cyclopropylmethoxy group and a pyridin-3-ylmethyl group attached to an isonicotinamide core .

Aplicaciones Científicas De Investigación

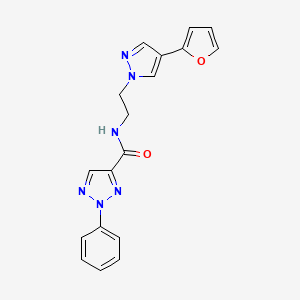

Synthesis and Medicinal Applications

Synthesis of PET Agents for Alzheimer's Disease :A study by Mingzhang Gao, Min Wang, and Q. Zheng (2017) demonstrated the synthesis of carbon-11-labeled isonicotinamides as potential PET (Positron Emission Tomography) agents for imaging of GSK-3 enzyme in Alzheimer's disease. The study detailed the synthesis process, showcasing its relevance in the development of diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).

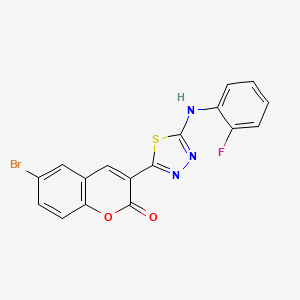

Crystal Engineering and Pharmaceutical Co-crystals

Carboxamide-Pyridine N-Oxide Heterosynthon :Research by L. Reddy, N. Babu, and A. Nangia (2006) introduced a novel carboxamide-pyridine N-oxide synthon, which assembles isonicotinamide N-oxide in a triple helix architecture. This heterosynthon is exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, indicating the compound's role in enhancing the physical properties of pharmaceuticals (Reddy, Babu, & Nangia, 2006).

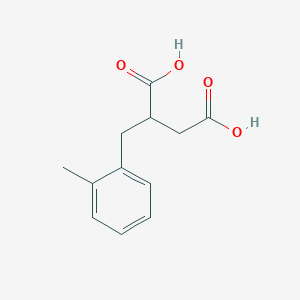

Pharmaceutical Co-crystals with Isonicotinamide :A study by N. Báthori, A. Lemmerer, G. Venter, S. A. Bourne, and M. Caira (2011) synthesized and characterized co-crystals of isonicotinamide with several pharmaceutical molecules, including Vitamin B3, clofibric acid, and diclofenac. This research underscores the potential of isonicotinamide in forming co-crystals to improve drug solubility and other pharmacokinetic properties (Báthori et al., 2011).

Chemical Synthesis and Reactivity

Doubly Dearomatising Coupling :The work of H. Brice and J. Clayden (2009) explores isonicotinamides undergoing cyclisation to produce spirocyclic compounds, highlighting the compound's utility in organic synthesis for generating structurally complex molecules from simpler precursors (Brice & Clayden, 2009).

Azabicyclic Amino Acids Synthesis :G. Arnott, J. Clayden, and S. D. Hamilton (2006) discussed the cyclization of enolates of N-nicotinoyl and N-isonicotinoyl glycine and alanine derivatives, leading to azabicyclic and azaspirocyclic lactams. This demonstrates the compound's role in the synthesis of novel amino acids, which could have applications in drug development (Arnott, Clayden, & Hamilton, 2006).

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(19-10-13-2-1-6-17-9-13)14-5-7-18-15(8-14)21-11-12-3-4-12/h1-2,5-9,12H,3-4,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZCZEMTHWYKQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(7-Fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2439080.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2439083.png)

![Methyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylate](/img/structure/B2439086.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B2439095.png)

![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2439098.png)

![(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2439101.png)

![Methyl (E)-4-[benzyl-[(6-methylpyridin-2-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2439103.png)